An In-depth Technical Guide on the Synthesis and Characterization of 7-(prop-1-en-1-yl)quinolin-8-ol
An In-depth Technical Guide on the Synthesis and Characterization of 7-(prop-1-en-1-yl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 7-(prop-1-en-1-yl)quinolin-8-ol. This document outlines two plausible synthetic pathways, the Wittig reaction and the Heck coupling, for the preparation of this 8-hydroxyquinoline derivative. Detailed experimental protocols, based on established chemical transformations, are provided for each synthetic route. Furthermore, this guide includes a thorough characterization of the target compound, summarizing its key physicochemical and spectroscopic properties in clearly structured tables. The potential biological significance of 7-substituted 8-hydroxyquinoline derivatives is also briefly discussed, highlighting the relevance of this compound for further investigation in drug discovery and development.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions, which plays a crucial role in various biological processes.[2] The functionalization of the 8-hydroxyquinoline scaffold at the 7-position has been shown to modulate its biological activity, making it a key target for medicinal chemists.[3] The introduction of an unsaturated side chain, such as the prop-1-en-1-yl group, at this position can influence the compound's lipophilicity, steric profile, and potential for Michael addition reactions, thereby offering a promising avenue for the development of novel therapeutic agents. This guide details the synthesis and characterization of 7-(prop-1-en-1-yl)quinolin-8-ol, a compound of interest for further biological evaluation.
Synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol
Two primary synthetic strategies are proposed for the synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol: a Wittig reaction starting from 7-formyl-8-hydroxyquinoline and a Heck coupling reaction using 7-bromo-8-hydroxyquinoline as the starting material.
Synthetic Pathway 1: Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[4] In this proposed synthesis, 7-formyl-8-hydroxyquinoline is reacted with an ethyltriphenylphosphonium ylide to yield the desired product.
Caption: Proposed synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol via the Wittig reaction.
The starting material, 7-formyl-8-hydroxyquinoline, can be synthesized via the Duff reaction or Vilsmeier-Haack formylation of 8-hydroxyquinoline.[5]
-
Duff Reaction:
-
To a solution of 8-hydroxyquinoline (1 equiv.) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 equiv.).
-
Heat the mixture to 80-90 °C and stir for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Heat the resulting mixture to hydrolyze the intermediate.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
-
-
Ylide Generation:
-
Suspend ethyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating ylide formation.
-
-
Reaction with Aldehyde:
-
Dissolve 7-formyl-8-hydroxyquinoline (1 equiv.) in anhydrous THF.
-
Cool the ylide solution to 0 °C and add the solution of 7-formyl-8-hydroxyquinoline dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-(prop-1-en-1-yl)quinolin-8-ol.
-
Synthetic Pathway 2: Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] In this proposed route, 7-bromo-8-hydroxyquinoline is coupled with propene in the presence of a palladium catalyst and a base.
Caption: Proposed synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol via Heck coupling.
The starting material, 7-bromo-8-hydroxyquinoline, can be prepared by the direct bromination of 8-hydroxyquinoline.[7]
-
Dissolve 8-hydroxyquinoline (1 equiv.) in a suitable solvent such as chloroform or acetic acid.
-
Add a solution of bromine (1 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product may precipitate from the reaction mixture or can be obtained after workup, which typically involves washing with a solution of sodium thiosulfate to remove excess bromine, followed by extraction and purification.
-
To a pressure vessel, add 7-bromo-8-hydroxyquinoline (1 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.), a phosphine ligand such as triphenylphosphine (PPh₃) (0.02-0.1 equiv.), and a base such as triethylamine (Et₃N) (2-3 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Seal the vessel and introduce propene gas to the desired pressure.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the excess propene.
-
Filter the reaction mixture to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-(prop-1-en-1-yl)quinolin-8-ol.
Characterization
The synthesized 7-(prop-1-en-1-yl)quinolin-8-ol should be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [8] |
| Molecular Weight | 185.22 g/mol | [8] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [9] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: signals in the range of δ 7.0-9.0 ppm. Olefinic protons: signals in the range of δ 5.5-7.0 ppm, showing characteristic coupling constants for the trans or cis isomer. Methyl protons: a doublet in the range of δ 1.8-2.2 ppm. Hydroxyl proton: a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons: signals in the range of δ 110-160 ppm. Olefinic carbons: signals in the range of δ 120-140 ppm. Methyl carbon: a signal around δ 15-25 ppm. |
| FT-IR (cm⁻¹) | O-H stretch: broad band around 3200-3600 cm⁻¹. C-H stretch (aromatic): ~3050 cm⁻¹. C-H stretch (aliphatic): ~2900-3000 cm⁻¹. C=C stretch (aromatic and olefinic): ~1500-1650 cm⁻¹. C-O stretch: ~1200-1300 cm⁻¹. |
| Mass Spec. (MS) | [M]⁺: Expected at m/z = 185.0840 (for C₁₂H₁₁NO). Fragmentation pattern would show loss of methyl or other small fragments. |
Experimental Workflow
The general workflow for the synthesis and characterization of 7-(prop-1-en-1-yl)quinolin-8-ol is depicted below.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. acgpubs.org [acgpubs.org]
- 8. 7-(Prop-1-EN-1-YL)quinolin-8-OL | C12H11NO | CID 6312120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
